Cesium iodate

Übersicht

Beschreibung

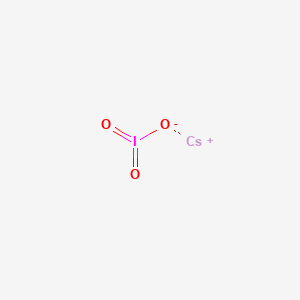

Cesium iodate is an inorganic compound with the chemical formula CsIO₃. It belongs to the family of alkali metal iodates and is known for its interesting optical and piezoelectric properties. This compound is a white crystalline solid that is soluble in water and has applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cesium iodate can be synthesized through the reaction of cesium carbonate (Cs₂CO₃) with iodic acid (HIO₃). The reaction is typically carried out in an aqueous solution, and the product is obtained by evaporating the water and crystallizing the this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting cesium hydroxide (CsOH) with iodic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high purity and yield. The resulting this compound is then purified through recrystallization.

Types of Reactions:

Oxidation: this compound can undergo reduction reactions where it is reduced to cesium iodide (CsI) and oxygen gas (O₂).

Reduction: In the presence of reducing agents, this compound can be reduced to cesium iodide.

Substitution: this compound can participate in substitution reactions where the iodate ion (IO₃⁻) is replaced by other anions.

Common Reagents and Conditions:

Reducing Agents: Common reducing agents for this compound include hydrogen gas (H₂) and sodium thiosulfate (Na₂S₂O₃).

Reaction Conditions: These reactions are typically carried out in aqueous solutions at room temperature.

Major Products Formed:

Cesium Iodide (CsI): Formed as a major product in reduction reactions.

Oxygen Gas (O₂): Released during the reduction of this compound.

Wissenschaftliche Forschungsanwendungen

Cesium iodate has several applications in scientific research:

Optical Materials: Due to its nonlinear optical properties, this compound is used in the development of optical materials and devices.

Piezoelectric Devices: Its piezoelectric properties make it suitable for use in sensors and actuators.

Radiation Detection: this compound is used in scintillation detectors for gamma-ray and X-ray spectroscopy.

Catalysis: It is used as a catalyst in various chemical reactions, particularly in organic synthesis.

Wirkmechanismus

The mechanism by which cesium iodate exerts its effects is primarily through its ability to undergo redox reactions. The iodate ion (IO₃⁻) can act as an oxidizing agent, accepting electrons from other species and being reduced to iodide (I⁻). This redox behavior is utilized in various chemical processes and applications.

Vergleich Mit ähnlichen Verbindungen

Cesium Iodide (CsI): Unlike cesium iodate, cesium iodide is primarily used in radiation detection and imaging due to its high density and effective atomic number.

Potassium Iodate (KIO₃): Similar to this compound, potassium iodate is used as an oxidizing agent and in iodometry.

Sodium Iodate (NaIO₃): Used in similar applications as this compound but with different solubility and reactivity properties.

Uniqueness of this compound: this compound is unique due to its combination of optical, piezoelectric, and redox properties. Its ability to function in various scientific and industrial applications makes it a versatile compound.

Biologische Aktivität

Cesium iodate (CsIO₃) is an inorganic compound that has garnered research interest due to its potential biological activities and applications in various fields, including medicine and environmental science. This article explores the biological effects of this compound, highlighting its mechanisms of action, case studies, and research findings.

This compound is a white crystalline solid soluble in water. Its chemical structure consists of cesium ions (Cs⁺) and iodate ions (IO₃⁻), which contribute to its unique properties. The compound is known for its stability and ability to release iodine, which has significant biological implications.

Mechanisms of Biological Activity

- Antioxidant Properties : Research indicates that this compound can influence oxidative stress markers in biological systems. For instance, studies have shown that exposure to cesium compounds can alter the activity of antioxidative enzymes like superoxide dismutase (SOD) and catalase (CAT) in plants, suggesting a potential role in mitigating oxidative damage .

- Reactive Oxygen Species (ROS) Production : The presence of this compound has been linked to increased production of reactive oxygen species in various organisms. This is particularly evident in studies involving moss species where cesium exposure led to elevated levels of hydrogen peroxide (H₂O₂) and malondialdehyde (MDA), indicating lipid peroxidation .

- Cellular Effects : In vitro studies have demonstrated that this compound can affect cell viability and proliferation. For example, it has been used in radiographic technologies due to its ability to enhance imaging while minimizing radiation exposure . This property underscores its potential utility in medical diagnostics.

1. Physiological Effects on Moss

A study investigating the physiological traits of Aulacomnium undulatum exposed to cesium acetate revealed significant changes in enzyme activities related to oxidative stress. The SOD activity decreased by approximately 54.8% compared to control groups, while MDA levels increased by 29.6%, indicating enhanced lipid peroxidation due to oxidative stress from cesium exposure .

2. Radiographic Applications

In clinical evaluations, a digital flat-panel X-ray system utilizing cesium iodide demonstrated comparable diagnostic results to conventional methods while allowing for significant dose reductions—up to 75% in some cases. This application highlights the compound's effectiveness in medical imaging without compromising diagnostic quality .

Research Findings

Recent studies have focused on the broader implications of this compound in environmental and health sciences:

- Toxicological Profile : The CDC has outlined the toxicological properties of iodine compounds, including this compound, emphasizing their potential immunological and neurological effects . These findings are crucial for understanding safe exposure levels and mitigating risks associated with cesium compounds.

- Nanotechnology Applications : Research into nanostructured forms of this compound suggests potential applications in drug delivery systems and as contrast agents in imaging technologies due to their unique optical properties .

Summary Table: Biological Effects of this compound

Eigenschaften

IUPAC Name |

cesium;iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.HIO3/c;2-1(3)4/h;(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYJFOVYMWNAAG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsIO3 | |

| Record name | caesium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928666 | |

| Record name | Caesium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.808 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13454-81-4 | |

| Record name | Iodic acid (HIO3), cesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caesium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.